
4-(1-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-yl)benzoic acid
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Overview
Description
4-(1-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C17H28O3Si and its molecular weight is 308.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular context.
Biological Activity
4-(1-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-2-yl)benzoic acid, commonly referred to as TBS-benzoic acid, is a compound characterized by its unique chemical structure and potential biological applications. With a molecular formula of C17H28O3Si and a molecular weight of 308.5 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C17H28O3Si |
Molecular Weight | 308.5 g/mol |
CAS Number | 62884-30-4 |
Purity | Typically 95% |
The specific biochemical pathways affected by TBS-benzoic acid are currently not well-documented. However, compounds with similar structures often interact with various cellular targets, including enzymes and receptors involved in metabolic pathways. The action environment , including pH and temperature, can significantly influence the compound's stability and efficacy.
Anti-inflammatory Effects
Research has indicated that benzoic acid derivatives exhibit anti-inflammatory properties. A study demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis or other inflammatory diseases.
Antioxidant Activity
Studies have shown that TBS-benzoic acid may possess antioxidant properties. Antioxidants combat oxidative stress by neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies
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In Vitro Studies on Cytokine Production
- A study evaluated the effects of TBS-benzoic acid on human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.
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Antioxidant Efficacy
- In a controlled experiment, TBS-benzoic acid was tested against standard antioxidants like ascorbic acid. The results showed comparable efficacy in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.
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Pharmacokinetic Properties
- Preliminary pharmacokinetic studies indicate that TBS-benzoic acid has favorable absorption characteristics when administered orally. The compound's half-life and bioavailability metrics remain to be fully elucidated but show promise for therapeutic applications.
Scientific Research Applications
Organic Synthesis
TBS-benzoic acid serves as a valuable intermediate in organic synthesis. Its structure allows for the protection of hydroxyl groups during chemical reactions, which is crucial in multi-step syntheses. The tert-butyldimethylsilyl (TBS) group is particularly useful for protecting alcohols due to its stability under various reaction conditions and ease of removal.
Case Study: Synthesis of Complex Molecules
In a study published in the Journal of Organic Chemistry, researchers utilized TBS-benzoic acid to synthesize complex polycyclic compounds. The TBS group facilitated the selective functionalization of specific sites on the molecule, demonstrating its utility in complex organic synthesis .
Pharmaceutical Applications
TBS-benzoic acid has been explored for its potential applications in drug development. Its derivatives are investigated for their biological activities, including anti-inflammatory and anticancer properties. The ability to modify the TBS group can lead to variations in pharmacokinetics and bioavailability.
Case Study: Anti-inflammatory Agents
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of TBS-protected benzoic acid derivatives that exhibited significant anti-inflammatory activity. The study found that modifications to the TBS group improved the compounds' efficacy compared to unprotected analogs .
Materials Science
In materials science, TBS-benzoic acid is employed in the production of functionalized polymers and materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Development
A study conducted by material scientists demonstrated that incorporating TBS-benzoic acid into polycarbonate matrices resulted in improved thermal properties and mechanical performance. The research indicated that the TBS group acted as a reinforcing agent within the polymer structure .
Analytical Chemistry
TBS-benzoic acid is also used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry and chromatography. Its unique structure makes it suitable for calibration and validation of analytical methods.
Case Study: Method Validation
A publication in Analytical Chemistry discussed using TBS-benzoic acid as a calibration standard for high-performance liquid chromatography (HPLC). The study demonstrated that its stability and reproducibility made it an ideal candidate for method validation .
Properties
IUPAC Name |
4-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3Si/c1-16(2,3)21(6,7)20-12-17(4,5)14-10-8-13(9-11-14)15(18)19/h8-11H,12H2,1-7H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFRXXOEYARSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.